3-Isoquinolinecarboxamide, 1,2,3,4-tetrahydro-N-(4-methylphenyl)-2-(2-naphthalenylsulfonyl)-

Description

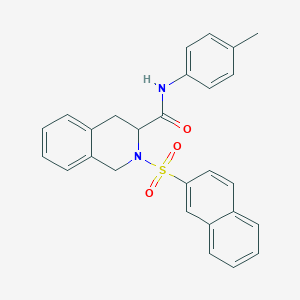

The compound 3-Isoquinolinecarboxamide, 1,2,3,4-tetrahydro-N-(4-methylphenyl)-2-(2-naphthalenylsulfonyl)- (hereafter referred to as the target compound) is a tetrahydroisoquinoline derivative featuring a 4-methylphenyl carboxamide substituent and a 2-naphthalenylsulfonyl group at position 2. This article compares the target compound with structurally and functionally related isoquinolinecarboxamides, focusing on receptor binding, selectivity, and physicochemical properties.

Properties

CAS No. |

1032149-90-8 |

|---|---|

Molecular Formula |

C27H24N2O3S |

Molecular Weight |

456.6 g/mol |

IUPAC Name |

N-(4-methylphenyl)-2-naphthalen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide |

InChI |

InChI=1S/C27H24N2O3S/c1-19-10-13-24(14-11-19)28-27(30)26-17-22-8-4-5-9-23(22)18-29(26)33(31,32)25-15-12-20-6-2-3-7-21(20)16-25/h2-16,26H,17-18H2,1H3,(H,28,30) |

InChI Key |

KDZXJKDDXFPWMN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3CN2S(=O)(=O)C4=CC5=CC=CC=C5C=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isoquinolinecarboxamide, 1,2,3,4-tetrahydro-N-(4-methylphenyl)-2-(2-naphthalenylsulfonyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

Formation of Isoquinoline Core: This can be achieved through Pictet-Spengler reaction or Bischler-Napieralski reaction.

Introduction of Substituents: The naphthalenylsulfonyl and methylphenyl groups can be introduced through nucleophilic substitution or coupling reactions.

Final Assembly: The final compound is assembled through amide bond formation, often using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline core or the naphthalenylsulfonyl group.

Reduction: Reduction reactions can be used to modify the tetrahydroisoquinoline ring.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce or modify substituents on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like KMnO₄ or PCC.

Reduction: Reagents like LiAlH₄ or NaBH₄.

Substitution: Reagents like halides, sulfonates, or organometallics.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce dihydroisoquinoline compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds structurally related to 3-Isoquinolinecarboxamide exhibit significant anticancer activity. For instance, derivatives of isoquinoline have been shown to inhibit the growth of various cancer cell lines. In particular, studies conducted by the National Cancer Institute have demonstrated that compounds within this class can effectively inhibit tumor cell proliferation through various mechanisms.

- Case Study: In Vitro Testing

A study evaluated the anticancer activity of isoquinoline derivatives against several human tumor cell lines. The results showed that certain derivatives displayed mean growth inhibition rates (GI50) as low as 15.72 μM, indicating potent antitumor effects .

Synthetic Routes and Industrial Production

The synthesis of 3-Isoquinolinecarboxamide typically involves multi-step organic reactions. Key steps include:

- Formation of Isoquinoline Core: This can be achieved through methods like the Pictet-Spengler reaction.

- Introduction of Functional Groups: The naphthalenylsulfonyl and methylphenyl groups are introduced via nucleophilic substitution or coupling reactions.

- Final Assembly: The compound is finalized through amide bond formation using reagents such as EDCI or DCC .

Table: Summary of Synthetic Methods

| Step | Methodology |

|---|---|

| Isoquinoline Core Formation | Pictet-Spengler Reaction |

| Introduction of Substituents | Nucleophilic Substitution/Coupling |

| Amide Bond Formation | EDCI/DCC Reagents |

Broader Therapeutic Potential

Beyond its anticancer applications, 3-Isoquinolinecarboxamide may have potential in other therapeutic areas:

Neurological Disorders

Research into isoquinoline derivatives suggests potential neuroprotective effects. Compounds in this class could serve as modulators for neurokinin receptors, which are implicated in pain and inflammation pathways .

Cardiovascular Health

Some studies indicate that isoquinoline derivatives might inhibit acyl-CoA: cholesterol acyltransferase (ACAT), suggesting a role in cholesterol metabolism and cardiovascular health .

Mechanism of Action

The mechanism of action for this compound would involve its interaction with specific molecular targets. This could include:

Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

DNA Intercalation: Inserting between DNA bases and affecting transcription or replication.

Comparison with Similar Compounds

Structural Analogues and Their Pharmacological Profiles

JDTic and Derivatives

JDTic (3R-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl]-2-methylpropyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide) is a benchmark KOR antagonist with subnanomolar potency (Ki = 0.024 nM) and >1,000-fold selectivity over μ- and δ-opioid receptors . Key structural differences from the target compound include:

- Hydroxyl groups: JDTic has a 7-hydroxy group on the isoquinoline ring and a 3-hydroxyphenyl group on the piperidine moiety, both critical for H-bonding interactions with KOR .

- Sulfonyl vs.

SAR Insights :

- Removal of JDTic’s 3,4-dimethyl groups (as in analog 1 from ) retains KOR antagonism (Ki = 0.18 nM), suggesting flexibility in the piperidine region .

- Replacement of the 4-phenyl group with heterocycles (e.g., pyridyl or thiophene) maintains potency, indicating tolerance for bulky substituents .

4-Isoquinolinecarboxamide Derivatives

- N-[4-(Dimethylamino)phenyl]-2,3-bis(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide (CAS 1024289-66-4): Features methoxy and dimethylamino groups, improving solubility (cLogP = 3.5) but reducing KOR affinity (Ki > 100 nM) . Highlights the trade-off between lipophilicity and receptor engagement.

- N-(3-Cyano-4-fluorophenyl)-1-oxo-3-pyridin-3-yl-2-(2,2,2-trifluoroethyl)-3,4-dihydroisoquinoline-4-carboxamide (SJ733): Exhibits antiviral activity, demonstrating the scaffold’s versatility beyond opioid receptors .

Tetrahydroisoquinolines with Sulfonyl Groups

- N-Benzyl-2-(3-phenylpropioloyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamide: Synthesized via IBX-mediated oxidative Ugi reaction, showcasing modular synthetic routes for introducing sulfonyl-like groups .

Comparative Data Table

*Data inferred from structural analogs; †Predicted using Molinspiration.

Key Findings

Role of Sulfonyl Groups: The 2-naphthalenylsulfonyl moiety in the target compound may enhance hydrophobic binding to KOR’s extracellular loops, similar to JDTic’s dimethylpiperidine .

Selectivity Trends: JDTic’s high selectivity arises from its dual basic amino and phenol groups, aligning with the "message-address" concept . The target compound’s sulfonyl group may act as a steric bulk, mimicking the "address" component but with different electronic properties.

ADME Considerations :

- The naphthalenylsulfonyl group increases molecular weight (~439 g/mol) and lipophilicity (cLogP ~4.2), which may impact blood-brain barrier permeability compared to JDTic (MW ~563 g/mol, cLogP 3.8) .

- Sulfonyl-containing compounds often exhibit improved metabolic stability but higher plasma protein binding .

Biological Activity

3-Isoquinolinecarboxamide, 1,2,3,4-tetrahydro-N-(4-methylphenyl)-2-(2-naphthalenylsulfonyl)- is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

The compound belongs to the class of isoquinoline derivatives, characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. Its specific functional groups contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Research indicates that isoquinoline derivatives can modulate neurotransmitter systems and exhibit anti-inflammatory properties. The compound may act as a ligand for the peripheral benzodiazepine receptor (PBR), influencing cellular processes such as apoptosis and cell cycle regulation .

1. Anticancer Activity

Studies have shown that isoquinoline derivatives can induce apoptosis in cancer cells. For instance, the PBR ligands like PK11195 have been reported to stimulate caspase-3 activity, leading to programmed cell death in colorectal cancer cells. This suggests that 3-Isoquinolinecarboxamide may also possess similar anticancer properties .

2. Neuroprotective Effects

The compound's potential neuroprotective effects are linked to its ability to modulate neuroinflammation. Isoquinoline derivatives have been implicated in reducing neuroinflammatory responses in models of neurodegenerative diseases such as Alzheimer's and multiple sclerosis. The binding of such compounds to PBR has been associated with decreased microglial activation, which is a hallmark of neuroinflammation .

3. Anti-inflammatory Activity

Research indicates that isoquinoline derivatives exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. This action may contribute to the overall therapeutic potential of the compound in treating inflammatory conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of isoquinoline derivatives:

- Study on Anticancer Properties : A study demonstrated that specific PBR ligands could induce apoptosis in human colorectal cancer cells through caspase activation, suggesting a pathway for therapeutic intervention .

- Neuroinflammation Research : In vivo studies highlighted that isoquinoline derivatives could reduce the binding of inflammatory markers in animal models, indicating their potential use in neurodegenerative disease management .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic strategies are effective for preparing 3-Isoquinolinecarboxamide derivatives, and what are common pitfalls in their purification?

- Methodological Answer : The synthesis of tetrahydroisoquinoline derivatives typically involves Pictet-Spengler or Ugi multicomponent reactions to construct the core isoquinoline scaffold. For the target compound, sulfonylation at the 2-position and carboxamide functionalization require careful optimization of reaction conditions (e.g., temperature, stoichiometry of sulfonyl chloride).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is standard, but HPLC may resolve stereoisomers or sulfonation byproducts.

- Key Characterization : ¹H/¹³C NMR to confirm substitution patterns (e.g., naphthalenylsulfonyl proton shifts at δ 7.5–8.5 ppm) and LC-MS for molecular ion validation .

Q. How can researchers address challenges in characterizing byproducts or impurities during synthesis?

- Methodological Answer :

- Use tandem mass spectrometry (MS/MS) to differentiate isobaric impurities.

- 2D NMR (COSY, HSQC) resolves overlapping signals, particularly for naphthalenylsulfonyl and tetrahydroisoquinoline moieties.

- X-ray crystallography (if crystals form) provides unambiguous stereochemical confirmation .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of 4-aryl-tetrahydroisoquinoline derivatives, and how does the 2-naphthalenylsulfonyl group influence potency?

- Methodological Answer :

- SAR Studies : Systematic substitution of the 4-methylphenyl group (e.g., halogenation, methoxy variants) can modulate receptor binding. For example, 4-chlorophenyl analogs show enhanced cytotoxicity in cancer cell lines due to increased lipophilicity.

- Role of Sulfonyl Group : The 2-naphthalenylsulfonyl moiety enhances steric bulk and π-π stacking, potentially improving selectivity for targets like serotonin transporters (5-HTT) or estrogen receptors. Compare IC₅₀ values in receptor-binding assays using radiolabeled ligands .

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved for this compound?

- Methodological Answer :

- Metabolic Stability : Perform liver microsome assays to assess CYP450-mediated degradation. Poor in vivo efficacy may stem from rapid metabolism of the tetrahydroisoquinoline core.

- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS in rodent models. Adjust formulations (e.g., PEGylation) to improve bioavailability .

Q. What computational approaches are suitable for predicting the target binding modes of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with homology-built receptors (e.g., 5-HTT or kinase domains). Focus on sulfonyl oxygen hydrogen bonds and aryl stacking in hydrophobic pockets.

- MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-receptor complexes. Validate with mutagenesis data (e.g., K⁺d changes in receptors with Ala substitutions) .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported cytotoxicity data across cell lines?

- Methodological Answer :

- Assay Conditions : Verify consistency in cell passage number, serum concentration, and incubation time. For example, MDA-MB-231 cells may show higher sensitivity under low-glucose conditions.

- Control Experiments : Include reference compounds (e.g., doxorubicin) to normalize inter-lab variability.

- Mechanistic Studies : Perform RNA-seq to identify differentially expressed genes (e.g., apoptosis regulators) in responsive vs. resistant lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.